Cas no 1804385-96-3 (2-Bromo-4-chloro(3-chloropropyl)benzene)

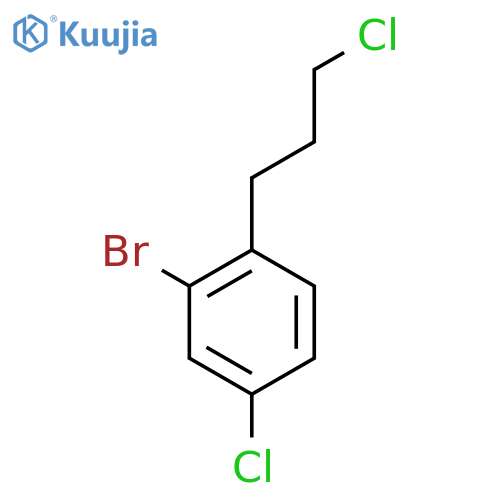

1804385-96-3 structure

商品名:2-Bromo-4-chloro(3-chloropropyl)benzene

CAS番号:1804385-96-3

MF:C9H9BrCl2

メガワット:267.977760076523

CID:4970666

2-Bromo-4-chloro(3-chloropropyl)benzene 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-chloro(3-chloropropyl)benzene

-

- インチ: 1S/C9H9BrCl2/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2

- InChIKey: JTPCLUFLCWSURI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CCCCl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 0

2-Bromo-4-chloro(3-chloropropyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013025434-250mg |

2-Bromo-4-chloro(3-chloropropyl)benzene |

1804385-96-3 | 97% | 250mg |

470.40 USD | 2021-06-24 | |

| Alichem | A013025434-500mg |

2-Bromo-4-chloro(3-chloropropyl)benzene |

1804385-96-3 | 97% | 500mg |

798.70 USD | 2021-06-24 | |

| Alichem | A013025434-1g |

2-Bromo-4-chloro(3-chloropropyl)benzene |

1804385-96-3 | 97% | 1g |

1,549.60 USD | 2021-06-24 |

2-Bromo-4-chloro(3-chloropropyl)benzene 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1804385-96-3 (2-Bromo-4-chloro(3-chloropropyl)benzene) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量